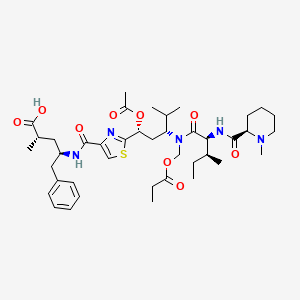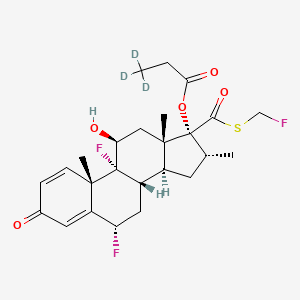
Fluticasone Propionate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluticasone Propionate-d3 is a deuterium-labeled derivative of Fluticasone Propionate, a synthetic glucocorticoid. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Fluticasone Propionate. The deuterium labeling allows for more precise tracking and analysis in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fluticasone Propionate-d3 involves the incorporation of deuterium atoms into the Fluticasone Propionate molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process begins with the preparation of the thioic acid intermediate, which is then alkylated to produce Fluticasone Propionate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Fluticasone Propionate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Fluticasone Propionate-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used to study the reaction mechanisms and pathways of Fluticasone Propionate.
Biology: It helps in understanding the metabolic pathways and biological effects of Fluticasone Propionate.
Medicine: It is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Fluticasone Propionate.
Industry: It is used in the development of new formulations and delivery systems for Fluticasone Propionate
Mecanismo De Acción
Fluticasone Propionate-d3 exerts its effects by binding to glucocorticoid receptors. This binding activates the receptors, leading to the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. The compound also induces the production of lipocortin, which further inhibits the synthesis of inflammatory mediators .
Comparación Con Compuestos Similares
Fluticasone Furoate: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Budesonide: A glucocorticoid used in the treatment of asthma and inflammatory bowel disease.
Beclomethasone Dipropionate: A glucocorticoid used in the treatment of asthma and allergic rhinitis .
Uniqueness: Fluticasone Propionate-d3 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C25H31F3O5S |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3 |
Clave InChI |
WMWTYOKRWGGJOA-GGMSSNLNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF |
SMILES canónico |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


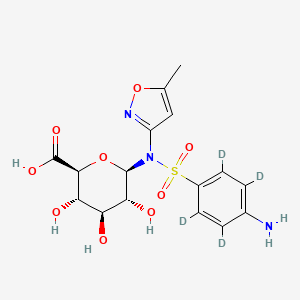
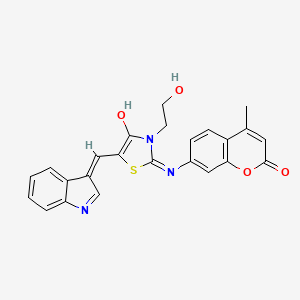
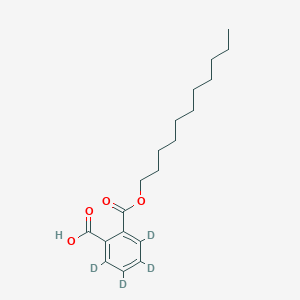
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
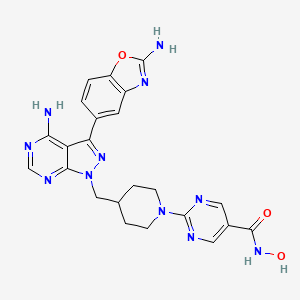


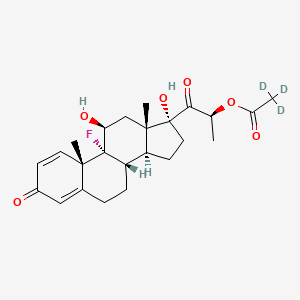
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)

![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
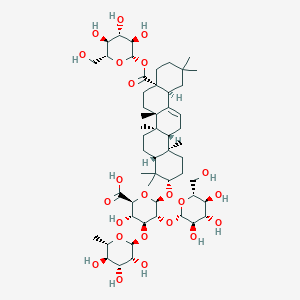
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
